2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate
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Overview
Description
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the benzyl group, along with the hydroxy and carboxylate functionalities on the quinoline ring, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with 2-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives
Reduction: Formation of quinoline-4-methanol derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate
- 2-chloro-6-fluorobenzyl 2-(2-furyl)-4-quinolinecarboxylate
- 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxamide
Uniqueness
This compound is unique due to the specific combination of chloro and fluoro substituents on the benzyl group and the hydroxy and carboxylate functionalities on the quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c18-13-5-3-6-14(19)12(13)9-23-17(22)11-8-16(21)20-15-7-2-1-4-10(11)15/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSPQBRKUVBHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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